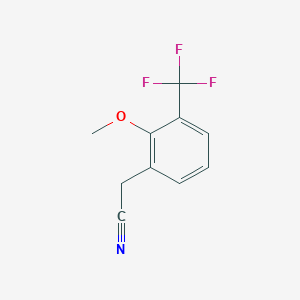

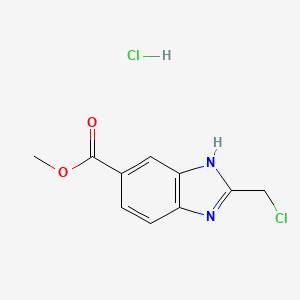

2-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Overview

Description

2-Methoxy-3-(trifluoromethyl)phenylacetonitrile, also known as 2M3TFP, is a synthetic compound that is widely used in scientific research. It is a derivative of acetonitrile, which is a colorless, volatile liquid. 2M3TFP is a versatile compound with a wide range of applications in various fields, such as organic synthesis, materials science, and biochemistry. It is also used in the synthesis of other compounds, such as polymers and pharmaceuticals.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

Controlled Conversion to Phenylacetonitriles or Benzonitriles

A method for the one-step synthesis of benzonitriles from phenylacetic acids was developed, which could be extended to the synthesis of corresponding phenylacetonitriles by including triethylphosphine. This method offers a mild, efficient, and practical approach for chemical synthesis (Kangani, Day, & Kelley, 2008).

Synthesis Improvement of Hydroxy Methoxy Phenylacetonitrile

An improved synthesis process for 4-hydroxy-3-methoxy phenylacetonitrile was developed, utilizing KF/Al2O3 as a dehydrant and providing a simple and economical method (Yi-tian, 2012).

Role in Solvolysis Reactions

The compound was involved in solvolysis reactions where nucleophilic addition of water to a tertiary allylic carbocation was studied, highlighting the role of ion-molecule pairs (Jia et al., 2002).

Mono-C-methylations of Arylacetonitriles

A study on the very high mono-C-methylation selectivity of arylacetic acid derivatives with dimethyl carbonate, indicating the mechanistic pathway involving consecutive methoxycarbonylation, methylation, and demethoxycarbonylation steps (Tundo et al., 2002).

Unexpected Reactivity of Trifluoromethyl Phenylacetonitrile

A report on the uncommon reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, with an unprecedented mechanism proposed for the isolation and characterization of a trimeric impurity (Stazi et al., 2010).

Fe-promoted Radical Cyanomethylation/Arylation

The dual C-H bond functionalization in radical cyanomethylation/arylation of arylacrylamides with acetonitrile as the radical precursor, indicating a variety of functional groups tolerated in the process (Pan, Zhang, & Zhu, 2015).

Solvent-free Condensation with 4-methoxybenzaldehyde

A study on the solvent-free condensation of phenylacetonitrile with 4-methoxybenzaldehyde, exploring the reaction mechanism and optimization of conditions (Loupy et al., 2005).

properties

IUPAC Name |

2-[2-methoxy-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-15-9-7(5-6-14)3-2-4-8(9)10(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDJZLRILKOLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-(trifluoromethyl)phenylacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

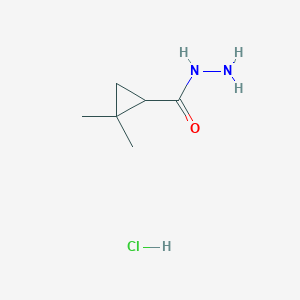

![N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453312.png)

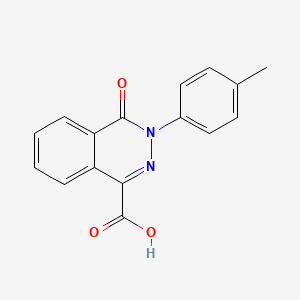

![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453319.png)

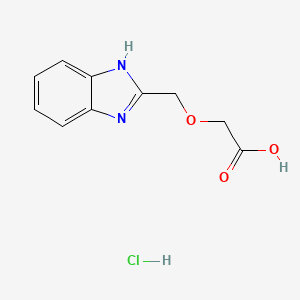

![9-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B1453325.png)